Z-Val-trp-OH
Overview
Description
Z-Val-Trp-OH is a homologue of Val-Tyr-Lys (VTK). It is used in proteomics research . It has been shown to potentiate the contractile response of skeletal muscle and may increase the strength and endurance of muscle . It has also been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin-converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .
Synthesis Analysis
Z-Val-Trp-OH can be synthesized from L-Tryptophan and (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate . In a study, a series of novel Trp-Pro-Val containing peptides were prepared via solid-phase synthesis, and their structures were cyclized by a disulfide bridge, or modified by adding heterocycles of pyrazine, pyroglutamic acid, and 1,3,4-oxadiazoles to their N-terminus .Molecular Structure Analysis
The molecular formula of Z-Val-Trp-OH is C24H27N3O5 . A study of biologically active Val-Trp dipeptide has been performed using computer modeling methods. The results showed that two types of conformations, folded and extended, are realized for this compound .Chemical Reactions Analysis
Z-Val-Trp-OH has been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .Physical And Chemical Properties Analysis
Z-Val-Trp-OH has a molecular weight of 437.49 g/mol and a molecular formula of C24H27N3O5 .Scientific Research Applications
Angiotensin I-Converting Enzyme Inhibition
- Study Overview: The research by Maruyama et al. (1987) focuses on peptides, including Z-Pro-Val-Trp, which inhibit angiotensin I-converting enzyme (ACE). This inhibition is significant due to the role of ACE in blood pressure regulation.
- Key Findings: Z-Pro-Val-Trp showed potent inhibition of ACE, indicating potential applications in managing hypertension and related cardiovascular diseases.
- Source: Maruyama et al., 1987.
HPLC Racemization Test Development
- Study Overview: Griehl et al. (1994) developed an HPLC test for monitoring racemization during the coupling of Z-Ala-Trp-OH with other compounds, demonstrating a methodological advancement in peptide synthesis.
- Key Findings: This technique allows for better understanding and control of racemization, a critical factor in peptide synthesis.
- Source: Griehl et al., 1994.
Organogel Formation with Oligovaline
- Study Overview: Mantion and Taubert (2007) explored the formation of organogels using oligopeptides, including Z-(L-Val)-OH. These organogels have potential applications in nanotechnology and material science.
- Key Findings: The study revealed that these peptides form micrometer long helical fibers with a beta-sheet structure, useful in complex titania architectures.
- Source: Mantion and Taubert, 2007.
Interaction with Fluorescent Pyrylium Dyes
- Study Overview: Beltrán et al. (2020) investigated the interaction of Z-Trp-OH with newly synthesized fluorescent pyrylium dyes.
- Key Findings: This study is relevant for understanding the dynamic quenching process and potential applications in fluorescence-based assays and sensors.
- Source: Beltrán et al., 2020.
Xanthine Oxidase Inhibitory Activity
- Study Overview: Nongonierma and Fitzgerald (2012) found that the tryptophan-containing dipeptide Val-Trp inhibits xanthine oxidase, an enzyme involved in purine metabolism.
- Key Findings: This inhibition could be of interest in the treatment of gout and related conditions.
- Source: Nongonierma and Fitzgerald, 2012.
Safety And Hazards
properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-15(2)21(27-24(31)32-14-16-8-4-3-5-9-16)22(28)26-20(23(29)30)12-17-13-25-19-11-7-6-10-18(17)19/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRAUBNHWUYJIM-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Val-trp-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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